molecular formula C6H4O7 B1505740 3,4-Dihydroxyfuran-2,5-dicarboxylic acid CAS No. 20925-21-7

3,4-Dihydroxyfuran-2,5-dicarboxylic acid

Cat. No.: B1505740
CAS No.: 20925-21-7
M. Wt: 188.09 g/mol
InChI Key: WQVPMJYORBZJIU-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

3,4-Dihydroxyfuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H4O7 and a molecular weight of 188.092 grams per mole. The compound is registered under Chemical Abstracts Service number 20925-21-7 and carries several systematic names including 2,5-furandicarboxylic acid, 3,4-dihydroxy- according to Chemical Abstracts Service nomenclature. This compound represents a substituted furan derivative characterized by the presence of two carboxylic acid groups at positions 2 and 5 of the furan ring, along with two hydroxyl groups at positions 3 and 4.

The compound falls under multiple chemical classifications, primarily as a heterocyclic compound due to its furan ring structure and as a hydroxy acid due to the presence of both hydroxyl and carboxylic acid functional groups. From a structural perspective, this compound belongs to the broader family of furan dicarboxylic acids, which are increasingly recognized as important platform chemicals in green chemistry applications.

The exact mass of the compound is calculated to be 187.996 atomic mass units, with a polar surface area of 128.20 square angstroms. These physical parameters indicate significant polarity and hydrogen bonding capability, which influence the compound's solubility properties and chemical reactivity. The logarithmic partition coefficient (LogP) value of 0.08720 suggests moderate hydrophilicity, making the compound suitable for aqueous-phase reactions while maintaining some organic solvent compatibility.

Table 1: Chemical Identity Data for this compound

Property Value Reference
Molecular Formula C6H4O7
Molecular Weight 188.092 g/mol
Chemical Abstracts Service Number 20925-21-7
Exact Mass 187.996 amu
Polar Surface Area 128.20 Ų
LogP 0.08720
Classification Heterocyclic compound, Hydroxy acid

The structural arrangement of functional groups in this compound creates unique opportunities for chemical modification and derivatization. The proximity of hydroxyl groups at adjacent positions on the furan ring enables intramolecular hydrogen bonding, which can influence the compound's conformational preferences and reactivity patterns. Additionally, the positioning of carboxylic acid groups at the 2 and 5 positions provides symmetric functionality that can be exploited in polymerization reactions and coordination chemistry applications.

Historical Context of Furan-Based Dicarboxylic Acids

The historical development of furan-based dicarboxylic acids traces back to the pioneering work of German chemist Wilhelm Rudolf Fittig, who first synthesized 2,5-furandicarboxylic acid in 1876. This landmark achievement occurred when Fittig and his colleague Heinzelmann produced what was then called dehydromucic acid through the action of concentrated hydrobromic acid upon mucic acid, a sugar-derived galactaric acid. This early synthesis represented the first successful preparation of a furan dicarboxylic acid from naturally occurring carbohydrate precursors, establishing a precedent for biomass-derived chemical synthesis that would not be fully appreciated until more than a century later.

The original work by Fittig and Heinzelmann demonstrated that furan-based dicarboxylic acids could be accessed through chemical transformation of naturally occurring organic acids. Their methodology involved the dehydration of mucic acid, a process that removed water molecules to form the aromatic furan ring system while preserving the carboxylic acid functionalities. This approach represented an early example of what would now be recognized as biomass conversion technology, utilizing renewable carbohydrate sources as starting materials for chemical synthesis.

For more than 125 years following Fittig's initial discovery, furan dicarboxylic acids remained largely of academic interest with limited industrial application. The compounds were viewed primarily as laboratory curiosities rather than commercially viable chemical intermediates. This situation changed dramatically in the early 21st century when the United States Department of Energy identified 2,5-furandicarboxylic acid as one of twelve priority chemicals for establishing the green chemistry industry of the future. This designation marked a fundamental shift in the perception of furan-based dicarboxylic acids from laboratory compounds to strategic materials for sustainable chemical manufacturing.

The renewed interest in furan dicarboxylic acids coincided with growing concerns about petroleum dependence and environmental sustainability in the chemical industry. Researchers began to recognize that furan-based compounds could serve as direct replacements for petroleum-derived aromatics in many applications, particularly in polymer synthesis. The structural similarity between furan rings and benzene rings, combined with the renewable nature of furan precursors, made these compounds attractive targets for green chemistry development.

Recent decades have witnessed extensive research and development efforts focused on improving the synthesis and commercial viability of furan dicarboxylic acids. These efforts have encompassed both catalytic and biological conversion methods, with particular emphasis on developing economically competitive processes for large-scale production. The challenge of producing furan dicarboxylic acids at industrial scale has driven innovation in catalyst design, process engineering, and feedstock utilization, resulting in significant advances in biomass conversion technology.

Significance in Biomass-Derived Platform Chemicals

This compound occupies a unique position within the landscape of biomass-derived platform chemicals, serving as both an intermediate and a target compound in various biorefinery processes. The compound's significance stems from its ability to bridge the gap between simple biomass-derived feedstocks and complex chemical products, providing a versatile platform for the synthesis of numerous value-added chemicals. As part of the broader family of furan platform chemicals, this compound represents a key node in the conversion network that transforms renewable biomass into useful chemical intermediates.

The strategic importance of furan-based platform chemicals, including this compound, lies in their potential to replace petroleum-derived aromatics in chemical manufacturing. Traditional chemical processes rely heavily on benzene-based compounds such as terephthalic acid for polymer production and other industrial applications. Furan dicarboxylic acids offer structurally similar alternatives that can be produced from renewable feedstocks, providing a pathway toward sustainable chemical manufacturing without requiring fundamental changes to existing industrial processes.

The conversion of biomass to furan platform chemicals typically proceeds through well-established intermediates such as 5-hydroxymethylfurfural and furfural. These primary platform chemicals can be further transformed through oxidation, reduction, and other chemical modifications to yield a diverse array of products, including this compound. The ability to access multiple product streams from common precursors enhances the economic viability of biomass conversion processes and provides flexibility in responding to market demands for different chemical products.

Research has demonstrated that furan dicarboxylic acids can be produced from various carbohydrate feedstocks, including both edible and non-edible sources. This flexibility in feedstock utilization is crucial for the sustainability of biomass-derived chemical production, as it allows for the use of agricultural residues and waste materials that do not compete with food production. The development of efficient conversion processes for lignocellulosic biomass has particularly important implications for the scalability of furan platform chemical production.

Table 2: Biomass Sources and Conversion Pathways for Furan Platform Chemicals

Feedstock Type Primary Intermediate Target Products Conversion Yield Reference
Sucrose 5-Hydroxymethylfurfural 2,5-Furandicarboxylic acid 29% overall
Fructose 5-Hydroxymethylfurfural 2,5-Furandicarboxylic acid Variable
Furfural 2-Furoic acid 2,5-Furandicarboxylic acid 89% isolated
Lignocellulosic biomass Furfural Multiple furan derivatives Process dependent

The market analysis for furan dicarboxylic acids reveals significant growth potential, with the global furandicarboxylic acid market valued at 762.9 million United States dollars in 2022 and projected to grow at a compound annual growth rate of 34.0% through 2030. This dramatic growth projection reflects the increasing commercial interest in biomass-derived chemicals and the potential for furan platform chemicals to capture market share from petroleum-based alternatives.

The technical challenges associated with scaling up biomass conversion processes have driven innovation in catalyst development and process optimization. Recent advances include the development of fixed-bed flow reactors for continuous production, improved catalyst systems for selective oxidation reactions, and integrated biorefinery concepts that maximize the utilization of biomass feedstocks. These technological developments are essential for achieving the cost competitiveness necessary for widespread adoption of biomass-derived platform chemicals in industrial applications.

Properties

IUPAC Name

3,4-dihydroxyfuran-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O7/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVPMJYORBZJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=C1O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716260
Record name 3,4-Dihydroxyfuran-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20925-21-7
Record name 3,4-Dihydroxyfuran-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3,4-dihydroxyfuran-2,5-dicarboxylic acid involves condensation reactions between 1,2-carbonyl compounds and diester derivatives such as dimethyl diglycolate. Key reagents include glyoxal trimer dihydrate, diethyl oxalate, and benzil. The reaction is typically conducted under reflux in cyclohexane with potassium hydroxide (KOH) as a base catalyst.

  • Reaction conditions:
    • Solvent: Cyclohexane
    • Catalyst: Potassium hydroxide (KOH)
    • Temperature: Reflux (~80°C)
    • Duration: 6 to 8 hours
  • Yields: Range from 73.4% to 98.6%, depending on reagent purity and reaction control.

This method facilitates the formation of the furan ring with the necessary hydroxyl and carboxyl substitutions in a relatively straightforward manner. The use of KOH promotes the condensation and cyclization steps effectively.

Industrial Scale Production

Industrial synthesis follows similar principles but incorporates process intensification techniques to optimize yield and purity:

  • Continuous flow reactors: These allow precise control over reaction parameters such as temperature, mixing, and reaction time, improving reproducibility and scalability.
  • Advanced purification: Techniques such as crystallization, selective precipitation, and chromatographic methods are employed to remove impurities and by-products.
  • Impurity control: Electrochemical reduction methods have been applied to selectively reduce aldehyde impurities (e.g., 5-formyl-furan-2-carboxylic acid) without affecting the carboxyl groups of the target molecule. This selective reduction improves the overall purity of the furan-2,5-dicarboxylic acid derivatives.

Chemical Reaction Analysis Relevant to Preparation

The preparation process involves key chemical transformations:

Reaction Type Reagents/Conditions Outcome/Role in Preparation
Condensation Glyoxal trimer dihydrate, KOH, reflux in cyclohexane Formation of furan ring with hydroxyl and carboxyl groups
Selective Reduction Electrochemical reduction (for impurities) Removal of aldehyde impurities while preserving carboxyl groups
Cyclization Base-catalyzed intramolecular reactions Ring closure to form the furan structure

This combination of reactions ensures the integrity of the functional groups critical to the compound's biological and chemical properties.

Data Table: Summary of Preparation Methods

Method Type Reagents/Conditions Yield (%) Scale Notes
Laboratory synthesis Glyoxal trimer dihydrate, KOH, cyclohexane reflux (6-8 h) 73.4 - 98.6 Milligram to gram scale Standard synthetic route with good reproducibility
Industrial continuous flow Same reagents, continuous flow reactor >90 Kilogram scale Enhanced control, higher purity, scalable
Electrochemical purification Electrochemical reduction of impurities N/A Post-synthesis step Selective impurity removal without affecting product

Research Findings and Notes

  • The use of potassium hydroxide under reflux is critical for driving the condensation and cyclization reactions efficiently, yielding the desired dihydroxy and dicarboxylic acid functionalities on the furan ring.
  • Electrochemical methods represent a novel approach to impurity reduction, particularly targeting aldehyde groups that may arise as by-products during synthesis. This selective reduction preserves the carboxyl groups, which are essential for the compound's properties.
  • The reaction environment (solvent choice, temperature, and reaction time) significantly influences the yield and purity. Cyclohexane is preferred due to its ability to dissolve reactants and maintain reflux conditions conducive to the reaction.
  • Industrial processes emphasize continuous flow techniques to improve scalability and control, reducing batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxyfuran-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Generation of substituted furan derivatives.

Scientific Research Applications

Chemical Synthesis

Precursor for Furan-based Compounds:
DHFDCA serves as a precursor for synthesizing a variety of furan-based compounds and heterocycles. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it valuable in organic synthesis.

Table 1: Chemical Reactions of DHFDCA

Reaction TypeReagents UsedProducts Formed
OxidationKMnO4, H2O2Carboxylic acids, ketones
ReductionLiAlH4, NaBH4Alcohols, aldehydes
SubstitutionVarious nucleophilesSubstituted furan derivatives

Biological Applications

Enzyme Inhibitors:
Research indicates that DHFDCA may act as an enzyme inhibitor, which can be useful in studying metabolic pathways and developing therapeutic agents. Its structure is conducive to interactions with specific enzymes, potentially leading to the development of drugs targeting various diseases.

Potential Biomarker:
There is ongoing research into the use of DHFDCA as a biomarker for certain diseases. Its presence or concentration in biological samples may provide insights into metabolic disorders or other health conditions.

Medicinal Applications

Drug Development:
DHFDCA has shown promise in the design of antiviral and anticancer agents. Its ability to interact with molecular targets suggests that derivatives of this compound could lead to effective treatments for various diseases.

  • Case Study Example: A study demonstrated that derivatives of DHFDCA exhibited significant activity against specific cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Industrial Applications

Polymer Production:
In industry, derivatives of DHFDCA are utilized in producing polymers and resins with unique properties. These materials are increasingly important in creating sustainable products due to their renewable nature.

Table 2: Industrial Uses of DHFDCA Derivatives

ApplicationDescription
PolymersUsed in the manufacture of biodegradable plastics
ResinsEmployed in coatings and adhesives
Chemical IntermediatesServes as a building block for various chemicals

Mechanism of Action

The mechanism by which 3,4-dihydroxyfuran-2,5-dicarboxylic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific pathways. The exact molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2,5-Dicarboxylic Acid (FDCA)

  • Structure : FDCA (C₆H₄O₅) lacks hydroxyl groups at positions 3 and 4, featuring only two carboxylic acid groups.
  • Synthesis : Produced via oxidation of biomass-derived 5-hydroxymethylfurfural (HMF) or multistep routes from furan-2-carboxylic acid .
  • Applications: A bio-based polymer precursor (e.g., polyethylene furanoate, PEF) and pharmaceutical building block .
  • Key Differences : FDCA’s lower polarity and absence of hydroxyl groups reduce hydrogen-bonding capacity, limiting its utility in chiral ligand synthesis compared to 3,4-dihydroxyfuran-2,5-dicarboxylic acid .

5-Formylfuran-2-Carboxylic Acid (FFCA)

  • Structure : Contains a formyl group at position 5 and a carboxylic acid at position 2.
  • Synthesis : Intermediate in FDCA production via partial oxidation of HMF.
  • Applications : Used in hydrogenated FDCA compositions for polymer applications .
  • Key Differences : The formyl group introduces aldehyde reactivity, enabling reductive transformations absent in this compound .

Thiophene Analogs (e.g., 2,5-Dihydrothiophene-3,4-dicarboxylic Acid)

  • Structure : Replaces furan oxygen with sulfur, forming a thiophene ring.
  • Applications : Explored in materials science for conductive polymers and organic electronics due to sulfur’s electron-rich nature .
  • Key Differences : Thiophene derivatives exhibit enhanced thermal stability and electronic conductivity compared to furan analogs but lack the hydroxyl groups critical for hydrogen bonding in catalysis .

Tetrahydrofuran Derivatives (e.g., Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)

  • Structure : Saturated furan ring with four carboxylic acid groups.
  • Applications: Potential in chelation chemistry and metal-organic frameworks (MOFs) due to multiple carboxylate sites .
  • Key Differences : Saturation eliminates aromaticity, reducing resonance stabilization but increasing conformational flexibility .

Pyrrole Derivatives (e.g., 3,4-Dihydroxypyrrole-2,5-dicarboxylic Acid)

  • Structure : Substitutes furan with a pyrrole ring (nitrogen-containing heterocycle).
  • Applications: Limited evidence in the literature, but nitrogen’s basicity may enable coordination chemistry distinct from furan systems .

Comparative Data Table

Compound Functional Groups Synthesis Method Key Applications Unique Properties
This compound 2 COOH, 3,4 OH Condensation of 1,2-carbonyl compounds Chiral ligand synthesis, asymmetric catalysis High polarity, hydrogen-bonding capacity
Furan-2,5-dicarboxylic acid (FDCA) 2 COOH Oxidation of HMF or furan derivatives Bio-based polymers (PEF) High thermal stability, low solubility
5-Formylfuran-2-carboxylic acid (FFCA) 1 COOH, 1 CHO Partial oxidation of HMF Intermediate for hydrogenated FDCA Aldehyde reactivity
2,5-Dihydrothiophene-3,4-dicarboxylic acid 2 COOH, thiophene ring Not specified Conductive materials Enhanced electronic properties
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid 4 COOH, saturated ring Not specified Chelation, MOFs Flexibility, multiple coordination sites

Research Findings and Implications

  • Catalysis : The hydroxyl groups in this compound enable its use in synthesizing chiral polyoxazolines, critical for asymmetric hydrosilylation reactions .
  • Sustainability : FDCA and its derivatives are prioritized in green chemistry for replacing petroleum-based terephthalic acid, whereas this compound remains niche due to synthetic complexity .
  • Material Science : Thiophene analogs outperform furan derivatives in electronic applications, but furan-based compounds excel in biodegradability .

Biological Activity

3,4-Dihydroxyfuran-2,5-dicarboxylic acid (DHFDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of DHFDCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4O7C_6H_4O_7, with a molecular weight of approximately 176.09 g/mol. The compound features two hydroxyl groups and two carboxylic acid groups on a furan ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that DHFDCA exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The hydroxyl groups in the structure are believed to facilitate interactions with microbial cell membranes, leading to increased permeability and cell lysis .

Antioxidant Properties

The presence of hydroxyl groups also suggests that DHFDCA may possess antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular environments. This property is particularly relevant in the context of diseases associated with oxidative damage .

Anticancer Potential

Several studies have explored the anticancer potential of DHFDCA. It has been reported to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, DHFDCA has been noted for its ability to inhibit tumor growth in preclinical models .

The mechanism by which DHFDCA exerts its biological effects involves multiple pathways:

  • Cell Membrane Interaction : The compound's hydroxyl groups can form hydrogen bonds with cell membrane components, altering membrane fluidity and permeability.
  • Enzyme Inhibition : DHFDCA may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its anticancer effects .
  • Free Radical Scavenging : Its structural features enable it to neutralize free radicals, thereby protecting cells from oxidative damage .

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial effects of DHFDCA against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that DHFDCA exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent .

Research on Antioxidant Effects

In a separate study published in the Journal of Medicinal Chemistry, DHFDCA was evaluated for its antioxidant capacity using DPPH and ABTS assays. The compound demonstrated a high degree of radical scavenging activity, comparable to that of established antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTwo hydroxyl and two carboxylic acid groupsAntimicrobial, antioxidant, anticancer
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylateSimilar structure with ethyl estersAntioxidant properties
Dimethyl 2,5-furandicarboxylateLacks hydroxyl groupsLimited biological activity

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,4-dihydroxyfuran-2,5-dicarboxylic acid, and how can purity be optimized?

  • Methodological Answer : A widely cited method involves refluxing this compound with chiral amino alcohols (e.g., (S)-prolinol) in toluene under azeotropic conditions to remove water, followed by silica gel column chromatography with ethanol as the eluent for purification . For biomass-derived precursors, oxidative pathways using catalytic systems (e.g., TEMPO/NaClO) or enzymatic methods can yield high-purity products, though reaction conditions (pH, temperature) must be tightly controlled to avoid over-oxidation .

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?

  • Methodological Answer :

  • NMR Analysis : 1H^1H and 13C^{13}C NMR are critical for distinguishing between 2,5- and 2,3-regioisomers. For example, the 1H^1H NMR spectrum of the 2,5-isomer typically shows a singlet for the furan protons, while the 2,3-isomer exhibits splitting due to adjacent substituents .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (e.g., synchrotron sources) to address potential disorder in hydroxyl groups .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound exhibits limited solubility in common solvents. For spectroscopic studies, use DMSO with mild heating (80°C) to achieve ~6.41 mM concentrations. For aqueous applications, ultrasonic treatment in water (~12.81 mM) is recommended, though stability tests are advised due to potential hydrolysis .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what analytical challenges arise?

  • Methodological Answer :

  • Synthesis : Coordinate the dihydroxy and dicarboxylic acid groups with metal nodes (e.g., Zr4+^{4+}, Cu2+^{2+}) via solvothermal methods. Optimize reaction time and temperature to balance crystallinity and ligand stability .
  • Challenges : Hydroxyl groups may lead to framework instability under acidic or humid conditions. Use thermogravimetric analysis (TGA) and gas sorption studies to assess structural integrity .

Q. What strategies resolve contradictions in catalytic activity data for hydrogenolysis of 3,4-dihydroxyfuran derivatives?

  • Methodological Answer : Discrepancies in yield (e.g., 73–89% for adipic acid production) often stem from solvent effects or catalyst deactivation.

  • Kinetic Analysis : Measure reaction orders for HI and H2_2 to distinguish between acid-mediated vs. metal-free catalytic pathways .
  • Computational Modeling : Use density functional theory (DFT) to identify transition states for C–O bond cleavage, clarifying the role of iodide ions in selectivity .

Q. How do structural modifications of this compound impact thermal properties in bio-based polyesters?

  • Methodological Answer :

  • Polymer Synthesis : Co-polymerize with ethylene glycol or isohexide derivatives via melt polycondensation. Monitor glass transition temperature (TgT_g) using differential scanning calorimetry (DSC) to evaluate rigidity contributions from the dihydroxy groups .
  • Structure-Property Correlation : Compare with FDCA-based polyesters; the additional hydroxyl groups in this compound enhance hydrogen bonding, increasing TgT_g by ~20°C but reducing melt processability .

Q. What are the best practices for handling discrepancies in crystallographic data for dihydroxyfuran derivatives?

  • Methodological Answer :

  • Refinement Protocols : Apply SHELXL’s restraints for disordered hydroxyl groups and validate using R-factor convergence and difference density maps .
  • Validation Tools : Use checkCIF/PLATON to identify symmetry errors or missed hydrogen bonds (e.g., C–H⋯O interactions), which are common in polyhydroxy systems .

Data Contradiction Analysis

Q. Why do reported 1H^1H NMR chemical shifts for this compound dimethyl ester vary across studies?

  • Methodological Answer : Variations arise from solvent polarity (DMSO-d6_6 vs. CDCl3_3) and pH-dependent tautomerism. Standardize conditions by preparing samples in deuterated DMSO with trace TMS and acquire spectra at 25°C to minimize dynamic effects .

Q. How can conflicting catalytic performance metrics in biomass conversion be reconciled?

  • Methodological Answer : Cross-validate using:

  • Isotopic Labeling : Track 13C^{13}C-labeled intermediates to distinguish parallel reaction pathways (e.g., decarboxylation vs. ring-opening) .
  • Operando Spectroscopy : Monitor reaction progress via in situ FTIR or Raman to detect transient species (e.g., enol intermediates) that influence yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxyfuran-2,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
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